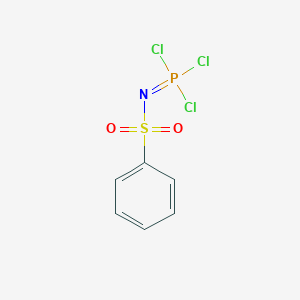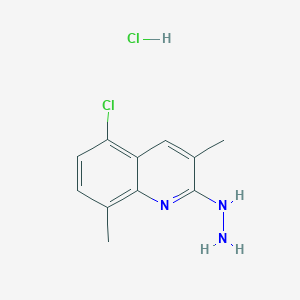
2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with two 3,4-dichlorophenyl groups
Vorbereitungsmethoden
The synthesis of 2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dichlorobenzohydrazide with oxalyl chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxadiazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research indicates that it may possess anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Wirkmechanismus
The mechanism by which 2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, its antimicrobial activity is believed to result from the disruption of cell membrane integrity or interference with essential metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole include other oxadiazole derivatives, such as:
- 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
Compared to these compounds, this compound is unique due to the presence of two 3,4-dichlorophenyl groups, which impart distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
2491-99-8 |
|---|---|
Molekularformel |
C14H6Cl4N2O |
Molekulargewicht |
360.0 g/mol |
IUPAC-Name |
2,5-bis(3,4-dichlorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H6Cl4N2O/c15-9-3-1-7(5-11(9)17)13-19-20-14(21-13)8-2-4-10(16)12(18)6-8/h1-6H |
InChI-Schlüssel |
YMEGRHRBQLZTKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)





